sodium;chlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUMGUJCQRKBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Cl(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Chlorate: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chlorate (B79027) (NaClO₃) is a powerful oxidizing agent with significant industrial importance, primarily in the pulp and paper industry for the bleaching of wood pulp. This technical guide provides a comprehensive overview of its chemical formula, molecular and crystal structure, and key physicochemical properties. Detailed experimental protocols for its synthesis via electrolysis, methods for its quantitative analysis, and its application in the generation of chlorine dioxide are presented. Furthermore, this document includes visualizations of its molecular geometry and industrial production workflow to facilitate a deeper understanding of this versatile inorganic compound.

Chemical Formula and Structure

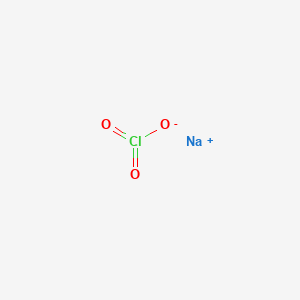

Sodium chlorate is an inorganic compound with the chemical formula NaClO₃ .[1] It consists of a sodium cation (Na⁺) and a chlorate anion (ClO₃⁻).

Molecular Structure

The chlorate anion (ClO₃⁻) is the key to the chemical properties of sodium chlorate. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central chlorine atom is bonded to three oxygen atoms and has one lone pair of electrons.[2][3][4] This arrangement results in a trigonal pyramidal molecular geometry for the chlorate ion.[2][3][4][5] The chlorine atom is in the +5 oxidation state.

Figure 1: Molecular Geometry of the Chlorate Ion (ClO₃⁻)

Crystal Structure

Sodium chlorate crystallizes in a cubic crystal system.[6] The space group is P2₁3.

Physicochemical Properties

Sodium chlorate is a white, odorless, crystalline solid that is highly soluble in water.[1][7][8] It is a strong oxidizing agent, a property that underpins most of its industrial applications. It is also hygroscopic, meaning it readily absorbs moisture from the air.[7][8]

Table 1: Quantitative Properties of Sodium Chlorate

| Property | Value |

| Molar Mass | 106.44 g/mol [1][9] |

| Density | 2.49 g/cm³[7][8][9] |

| Melting Point | 248 °C[7][8][9] |

| Boiling Point | Decomposes at approximately 300 °C[7][8][9] |

| Solubility in Water | 79 g/100 mL at 0 °C |

| 101 g/100 mL at 20 °C | |

| 230 g/100 mL at 100 °C | |

| Standard Enthalpy of Formation (ΔHf°) | -358.7 kJ/mol |

Experimental Protocols

Industrial Synthesis of Sodium Chlorate via Electrolysis

The primary industrial method for producing sodium chlorate is the electrolysis of a concentrated sodium chloride (brine) solution.[10][11]

Overall Reaction: NaCl + 3H₂O → NaClO₃ + 3H₂

Methodology:

-

Brine Preparation and Purification: A saturated solution of sodium chloride is prepared. Impurities such as calcium, magnesium, and sulfate (B86663) ions are removed by precipitation to prevent damage to the electrolytic cells.[12]

-

Electrolysis: The purified brine is fed into an electrolytic cell, which is not divided by a diaphragm.[6] The cell typically uses a mixed metal oxide (MMO) anode and a titanium cathode.[13]

-

Anode Reaction: 2Cl⁻ → Cl₂ + 2e⁻

-

Cathode Reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻

-

-

Formation of Hypochlorite (B82951) and Chlorate: The chlorine gas produced at the anode reacts with the hydroxide (B78521) ions from the cathode to form hypochlorite (OCl⁻). This reaction is favored at elevated temperatures (60-70 °C).

-

Cl₂ + 2OH⁻ → Cl⁻ + OCl⁻ + H₂O The hypochlorite then undergoes further oxidation to form chlorate.

-

3OCl⁻ → ClO₃⁻ + 2Cl⁻

-

-

Crystallization and Separation: The electrolyte solution, now rich in sodium chlorate, is cooled to induce crystallization. The sodium chlorate crystals are then separated from the remaining brine by centrifugation.

-

Drying: The separated crystals are washed and dried to yield the final product.

Figure 2: Experimental Workflow for Industrial Sodium Chlorate Synthesis

Quantitative Analysis of Sodium Chlorate by Titration

This method involves the reduction of chlorate by ferrous sulfate, followed by back-titration of the excess ferrous sulfate with potassium permanganate (B83412).[14]

Reagents:

-

Standardized 0.1 N Potassium Permanganate (KMnO₄) solution

-

Acidic Ferrous Sulfate (FeSO₄) solution: Dissolve 7.0 g of FeSO₄·7H₂O in 80 mL of distilled water and add 5 mL of concentrated sulfuric acid. Dilute to 100 mL.

-

10% Manganous Sulfate (MnSO₄) solution

Procedure:

-

Accurately weigh approximately 0.1 g of the sodium chlorate sample and dissolve it in 10 mL of distilled water in a 250 mL Erlenmeyer flask.

-

Add 35.0 mL of the acidic ferrous sulfate solution to the flask.

-

Gently boil the solution for 10 minutes.

-

Cool the solution to room temperature.

-

Add 10 mL of the 10% manganous sulfate solution.

-

Titrate the excess ferrous sulfate with the standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.

-

Perform a blank titration using 35.0 mL of the acidic ferrous sulfate solution without the sodium chlorate sample.

-

Calculate the percentage of sodium chlorate in the sample.

Generation of Chlorine Dioxide

Sodium chlorate is a primary precursor for the generation of chlorine dioxide (ClO₂), a key bleaching agent.[6] This is typically achieved by reducing sodium chlorate in an acidic medium.

Reaction with a Reducing Agent (e.g., Sulfur Dioxide):

2NaClO₃ + SO₂ + H₂SO₄ → 2ClO₂ + 2NaHSO₄

Optimized Conditions:

The optimal conditions for chlorine dioxide generation depend on the specific reducing agent used. For instance, when using waste molasses as a reductant in the presence of sulfuric acid, the optimal conditions were found to be a temperature of 80°C, 50% sulfuric acid, and a molasses to sodium chlorate weight ratio of 1:4.[15] This process achieved a conversion rate of 73.8% and a purity of 95.1%.[15]

Applications

The primary application of sodium chlorate is in the pulp and paper industry for the on-site generation of chlorine dioxide for bleaching wood pulp.[6] Other significant uses include:

-

Herbicides: It is used as a non-selective herbicide.

-

Chemical Oxygen Generation: In emergency oxygen systems in aircraft and submarines, the thermal decomposition of sodium chlorate provides a reliable source of breathable oxygen.[6]

-

Organic Synthesis: It serves as an oxidizing agent in various chemical syntheses.

-

Precursor for other Chemicals: It is used in the production of other chlorates and perchlorates.[6]

Safety and Toxicology

Sodium chlorate is a strong oxidizer and can form explosive mixtures with combustible materials. It should be handled with care and stored separately from flammable substances.

In terms of toxicology, chlorate poisoning can lead to the formation of methemoglobin, hemolysis (destruction of red blood cells), and renal insufficiency.[7][16] The toxicity is believed to be mediated by the formation of chlorite (B76162) or hypochlorite within the body.[17] Studies in rats have shown that chronic exposure to sodium chlorate in drinking water can lead to thyroid gland neoplasms.[18]

Figure 3: Simplified Pathway of Sodium Chlorate Toxicity

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. homework.study.com [homework.study.com]

- 4. The shape of ClO3 according to VSEPR model is A Planar class 11 chemistry JEE_Main [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Chlorate poisoning: mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of Chlorine Dioxide Using Hydrogen Peroxide and Chlorates [mdpi.com]

- 9. pureline.com [pureline.com]

- 10. cstitaniums.com [cstitaniums.com]

- 11. epa.gov [epa.gov]

- 12. CN106591876A - Method for preparing sodium chlorate from industrial salt - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. chlorates.exrockets.com [chlorates.exrockets.com]

- 15. researchgate.net [researchgate.net]

- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 17. arkema.com [arkema.com]

- 18. Toxicology and carcinogenesis studies of sodium chlorate (Cas No. 7775-09-9) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Sodium Chlorate from Sodium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chlorate (B79027) (NaClO₃), a powerful oxidizing agent, is a crucial inorganic compound with wide-ranging applications, from the pulp and paper industry to the synthesis of other chemical compounds. This technical guide provides a comprehensive overview of the primary industrial method for sodium chlorate synthesis: the electrolysis of an aqueous sodium chloride (brine) solution. This document details the underlying electrochemical principles, reaction mechanisms, and key process parameters that influence reaction yield and efficiency. It includes detailed experimental protocols for both laboratory and industrial-scale synthesis, summarizes quantitative data in structured tables, and provides visual representations of the process workflow and chemical pathways using Graphviz diagrams.

Introduction

The commercial production of sodium chlorate is dominated by the electrochemical oxidation of sodium chloride. This method is favored due to its cost-effectiveness and the ready availability of the primary raw material, sodium chloride.[1] The overall chemical transformation can be represented by the following equation:

NaCl + 3H₂O → NaClO₃ + 3H₂ [2]

The process is typically carried out in an undivided electrolytic cell where the products of the anode and cathode are allowed to mix and react.[3] This guide will delve into the intricacies of this process, providing the necessary technical details for its replication and optimization in a research or industrial setting.

Electrochemical Principles and Reaction Mechanisms

The synthesis of sodium chlorate from sodium chloride is a multi-step electrochemical process. The primary reactions occur at the anode and cathode, followed by a series of chemical reactions in the bulk electrolyte.

Electrode Reactions

-

Anode (Oxidation): Chloride ions are oxidized to form chlorine gas. 2Cl⁻ → Cl₂ + 2e⁻

-

Cathode (Reduction): Water is reduced to produce hydrogen gas and hydroxide (B78521) ions. 2H₂O + 2e⁻ → H₂ + 2OH⁻

Chemical Reactions in the Bulk Electrolyte

The chlorine gas produced at the anode reacts with the hydroxide ions generated at the cathode in a series of disproportionation reactions:

-

Formation of Hypochlorite (B82951): Chlorine gas hydrolyzes in the alkaline solution to form hypochlorite ions (ClO⁻).[4] Cl₂ + 2OH⁻ → ClO⁻ + Cl⁻ + H₂O

-

Formation of Chlorate: The intermediate hypochlorite then undergoes further oxidation to form the final chlorate product. This can occur through two primary pathways:[5]

-

Anodic Oxidation: Direct oxidation of hypochlorite at the anode. This pathway is generally less efficient. 6ClO⁻ + 3H₂O → 2ClO₃⁻ + 4Cl⁻ + 6H⁺ + 1.5O₂ + 6e⁻

-

Chemical Conversion (Autoxidation): This is the desired and more efficient pathway in industrial processes, which is favored at elevated temperatures. 2HClO + ClO⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻

-

Experimental Protocols

Laboratory-Scale Synthesis

This protocol outlines a typical laboratory procedure for the synthesis of sodium chlorate.

Materials and Equipment:

-

Sodium chloride (pure, non-iodized)

-

Distilled water

-

Hydrochloric acid (for pH adjustment)

-

Sodium dichromate (optional, as an efficiency-improving additive)

-

Graphite or Mixed Metal Oxide (MMO) anode[6]

-

Titanium or stainless steel cathode

-

Electrolytic cell (e.g., a beaker)

-

DC power supply

-

Hot plate with magnetic stirrer

-

pH meter or pH strips

-

Ventilation (fume hood)

Procedure:

-

Brine Preparation: Prepare a near-saturated solution of sodium chloride in distilled water (approximately 300-330 g/L).[7]

-

Cell Assembly:

-

Place the anode and cathode in the electrolytic cell, ensuring they do not touch. The distance between the electrodes can influence efficiency.

-

Fill the cell with the prepared brine solution.

-

-

Electrolysis:

-

Connect the electrodes to the DC power supply.

-

Maintain the temperature of the electrolyte between 60-80°C.[8]

-

Maintain the pH of the electrolyte between 6.0 and 7.0 by periodically adding small amounts of hydrochloric acid.[9]

-

Apply a constant current density. A typical laboratory-scale current might be in the range of 1-5 A.

-

If using, add a small amount of sodium dichromate (e.g., 2 g/L) to the electrolyte to inhibit the cathodic reduction of hypochlorite, thereby improving current efficiency.

-

-

Monitoring:

-

Periodically monitor the temperature and pH, adjusting as necessary.

-

The electrolysis is complete when the concentration of sodium chloride has significantly decreased.

-

-

Crystallization and Purification:

-

Once the electrolysis is complete, transfer the solution to a separate beaker.

-

Heat the solution to boiling to concentrate it and precipitate out any remaining sodium chloride (as its solubility changes little with temperature).[10]

-

Perform a hot filtration to remove the precipitated sodium chloride.

-

Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to crystallize the sodium chlorate. Sodium chlorate is significantly more soluble in hot water than in cold water.[11]

-

Collect the sodium chlorate crystals by filtration and wash them with a small amount of ice-cold distilled water.

-

Dry the crystals in a desiccator or a low-temperature oven.

-

Industrial-Scale Production Overview

Industrial sodium chlorate production is a continuous process designed for high efficiency and output.

Key Features:

-

Brine Purification: The raw brine is first purified to remove impurities like calcium, magnesium, and sulfates, which can affect cell performance and product purity.[3]

-

Electrolytic Cells: Large, undivided electrolytic cells are used, often with dimensionally stable anodes (DSAs) such as titanium coated with mixed metal oxides (e.g., RuO₂/IrO₂) and steel cathodes.[5]

-

Process Control: The process is highly automated, with continuous monitoring and control of temperature, pH, electrolyte concentration, and current.

-

Product Recovery: The cell liquor, rich in sodium chlorate, is sent to a crystallizer where the sodium chlorate is precipitated by cooling and evaporation. The crystals are then centrifuged, washed, and dried.[12] The remaining mother liquor is recycled back to the electrolytic cells.[8]

Data Presentation

The efficiency and yield of sodium chlorate synthesis are influenced by several key parameters. The following tables summarize the typical ranges and effects of these parameters.

| Parameter | Typical Range | Effect on Process |

| Temperature | 60 - 90 °C | Higher temperatures favor the chemical conversion of hypochlorite to chlorate, increasing reaction rate and efficiency. However, very high temperatures can increase corrosion and energy loss.[8][9] |

| pH | 6.0 - 7.0 | A slightly acidic to neutral pH is optimal for the chlorate-forming reaction and minimizes the formation of unwanted byproducts like oxygen.[9] |

| Current Density | 1.5 - 3.0 kA/m² | Higher current densities increase the production rate but can also increase energy consumption and may affect current efficiency. |

| NaCl Concentration | 100 - 120 g/L (in cell liquor) | A sufficient concentration is necessary to maintain conductivity and the primary anodic reaction. |

| NaClO₃ Concentration | 450 - 650 g/L (in cell liquor) | The product concentration is maintained at a high level in the continuous process. |

| Performance Metric | Typical Industrial Value | Notes |

| Current Efficiency | 92 - 97% | The percentage of the total current that results in the formation of the desired product. Losses are primarily due to the cathodic reduction of hypochlorite and anodic oxygen evolution.[13] |

| Energy Consumption | 4500 - 5500 kWh/ton of NaClO₃ | A major cost factor in the production process.[14] |

| Cell Voltage | 2.8 - 3.5 V | Influenced by electrode materials, inter-electrode gap, and electrolyte conductivity. |

| Compound | Solubility in Water ( g/100 mL) at 20°C | Solubility in Water ( g/100 mL) at 100°C |

| Sodium Chloride (NaCl) | 35.9 | 39.1 |

| Sodium Chlorate (NaClO₃) | 95.9 | 204 |

This significant difference in the temperature-dependent solubility of sodium chlorate compared to sodium chloride is the basis for the purification by fractional crystallization.[15]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of sodium chlorate.

Caption: Chemical reaction pathways in the electrolytic synthesis of sodium chlorate.

Caption: Overall experimental workflow for the industrial production of sodium chlorate.

Conclusion

The synthesis of sodium chlorate from sodium chloride via electrolysis is a well-established and efficient industrial process. A thorough understanding of the electrochemical principles and the influence of key process parameters such as temperature, pH, and current density is essential for optimizing the yield, purity, and energy efficiency of the production. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important chemical synthesis. Careful control of the experimental conditions and downstream processing are paramount to achieving a high-quality final product.

References

- 1. Optimizing Process Condition in Sodium Chlorate Electrolyzer to Improve Lifespan Produce | Atlantis Press [atlantis-press.com]

- 2. m.youtube.com [m.youtube.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Sodium Chlorate: Preparation, Properties & Uses Explained [vedantu.com]

- 5. [PDF] Energy efficiency in the sodium chlorate process: From electrocatalysis to pilot plant investigations | Semantic Scholar [semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. chlorates.exrockets.com [chlorates.exrockets.com]

- 8. US4702805A - Production of sodium chlorate - Google Patents [patents.google.com]

- 9. feanor-lab.com [feanor-lab.com]

- 10. Sciencemadness Discussion Board - Synthesis of Sodium Chlorate from Bleach - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. youtube.com [youtube.com]

- 12. CN106591876A - Method for preparing sodium chlorate from industrial salt - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. globallcadataaccess.org [globallcadataaccess.org]

- 15. chlorates.exrockets.com [chlorates.exrockets.com]

sodium chlorate crystal structure and morphology

A comprehensive examination of the crystallographic and morphological characteristics of sodium chlorate (B79027) (NaClO₃) is crucial for researchers and scientists in various fields, including pharmaceuticals, where crystal properties can significantly influence formulation and efficacy. This technical guide provides an in-depth analysis of sodium chlorate's crystal structure, its morphological expressions, and the experimental protocols used for their characterization.

Crystal Structure of Sodium Chlorate

Sodium chlorate crystallizes in a non-centrosymmetric cubic system, a key determinant of its physical and chemical properties. The absence of a center of symmetry is a prerequisite for properties such as piezoelectricity and second-harmonic generation, making NaClO₃ a subject of interest in materials science.[1]

Crystallographic Data

The crystal structure of sodium chlorate has been extensively studied using X-ray diffraction techniques.[2][3] It belongs to the space group P2₁3, which is enantiomorphic, meaning the crystal structure can exist in two mirror-image forms, often referred to as d- (dextrorotatory) and l- (levorotatory) forms.[4][5][6][7] This chirality is a notable feature of its solid-state structure.[8] The crystallographic parameters for sodium chlorate are summarized in the table below.

| Parameter | Value(s) | Reference(s) |

| Crystal System | Cubic | [2][8][9] |

| Space Group | P2₁3 (No. 198) | [2][4][10] |

| Point Group | 23 | [2] |

| Lattice Constant (a) | 6.57584 Å | [10] |

| 6.69 Å | [2] | |

| Formula Units (Z) | 4 | [10] |

| Molar Mass | 106.44 g/mol | [9][11] |

| Density (calculated) | 2.36 g/cm³ | [2] |

Note: Variations in the lattice constant can be attributed to different experimental conditions or refinements in crystallographic studies.

The fundamental building block of the sodium chlorate crystal is the unit cell, which contains four formula units of NaClO₃.[10] Within this structure, each sodium ion (Na⁺) is coordinated to six oxygen atoms from neighboring chlorate ions (ClO₃⁻), forming NaO₆ octahedra.[2] The chlorate ion itself has a trigonal pyramidal geometry.

Crystal Morphology and Habit Modification

The morphology, or external shape, of a crystal is a macroscopic expression of its internal atomic arrangement. For sodium chlorate, the morphology can be significantly influenced by the growth conditions, particularly the presence of impurities in the crystallization solution.

Intrinsic Morphology

When crystallized from a pure aqueous solution, sodium chlorate typically forms crystals with a cubic habit, meaning they are bounded by {100} faces.[12][13][14] This cubic morphology is a direct reflection of the underlying cubic crystal system. However, at very low supersaturation levels, minor {110} and {111} faces may also appear.[14]

Habit Modification by Impurities

The crystal habit of sodium chlorate can be dramatically altered by the presence of specific impurities in the growth solution. This phenomenon, known as habit modification, occurs when an impurity selectively adsorbs onto certain crystal faces, inhibiting their growth and allowing other faces to become more prominent.

A well-documented example is the transition from a cubic to a tetrahedral habit, where the crystal becomes bounded by {111} faces.[12] This change is induced by a variety of impurities, as detailed in the table below.

| Impurity | Effect on Morphology | Molar Ratio (Impurity:ClO₃⁻) for Full Modification | Reference(s) |

| Borax | Cubic to Tetrahedral | 1:50 | [12] |

| Sodium Dithionate (Na₂S₂O₆) | Cubic to Tetrahedral | 1:1000 | [4][5][6] |

| Sodium Thiosulfate | Cubic to Tetrahedral | - | [12][15] |

| Sulfate (SO₄²⁻) | Cubic to Tetrahedral | - | [15] |

| Dichromate (Cr₂O₇²⁻) | Cubic to Tetrahedral | - | [15] |

The degree of habit modification is often dependent on the concentration of the impurity and the temperature of crystallization.[15] This sensitivity to the chemical environment makes sodium chlorate a model system for studying the mechanisms of crystal growth and the influence of additives.

Experimental Protocols

The characterization of the crystal structure and morphology of sodium chlorate relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are often grown from solution using the slow evaporation method.

Methodology:

-

Solution Preparation: Prepare a nearly saturated solution of sodium chlorate in a suitable solvent (e.g., deionized water) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallization dish to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the crystallization dish with a perforated lid (e.g., parafilm with small holes) to allow for slow and controlled evaporation of the solvent at a constant temperature. The container should be placed in a location free from vibrations and significant temperature fluctuations.[8][11][15]

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.[15] Once the crystals have reached a suitable size (typically 0.1-0.3 mm for single-crystal XRD), they can be carefully harvested from the solution.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, space group, and atomic coordinates.[2][3]

Methodology:

-

Crystal Selection and Mounting: A high-quality, defect-free single crystal of appropriate size is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber or a cryo-loop.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[4] As the crystal rotates, the X-rays are diffracted by the atomic planes, and the resulting diffraction pattern is recorded by a detector.[2]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffraction spots) are processed computationally. The "phase problem" is solved to determine the electron density map of the unit cell.[3][16] From this map, the positions of the individual atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.[3]

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters. It is particularly useful for confirming the identity and purity of a synthesized crystalline material.[12]

Methodology:

-

Sample Preparation: A small amount of the crystalline material is finely ground into a homogeneous powder. The powder is then packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.[12]

-

Data Acquisition: The sample holder is placed in a powder diffractometer. An X-ray beam is directed onto the sample, and the sample is rotated. The detector scans over a range of 2θ angles to record the intensity of the diffracted X-rays.[13]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline material. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) via Bragg's Law. These d-spacings can then be compared to a database (e.g., the International Centre for Diffraction Data - ICDD) for phase identification or used to determine the unit cell parameters.[13][17]

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography and morphology of crystals at high magnification.[18]

Methodology:

-

Sample Mounting: The crystals are mounted onto an aluminum SEM stub using a conductive, double-sided carbon adhesive tape. It is crucial that the sample is securely adhered to the stub.[18][19]

-

Conductive Coating: Since sodium chlorate is a non-conductive material, a thin layer of a conductive material (typically gold, platinum, or carbon) must be deposited onto the sample surface.[19] This is done using a sputter coater. The conductive coating prevents the buildup of electrostatic charge on the sample surface when it is scanned by the electron beam.[14][18]

-

Imaging: The prepared stub is loaded into the vacuum chamber of the SEM. A focused beam of high-energy electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons, which are collected by a detector to form a three-dimensional image of the surface morphology.[19][20]

Visualized Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Relationship between sodium chlorate's crystal structure and its morphology.

Caption: A typical experimental workflow for crystal characterization.

References

- 1. mse.washington.edu [mse.washington.edu]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. fiveable.me [fiveable.me]

- 5. m.youtube.com [m.youtube.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. microscopy.info.yorku.ca [microscopy.info.yorku.ca]

- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 12. mcgill.ca [mcgill.ca]

- 13. X-Ray Powder Diffraction [physics.rutgers.edu]

- 14. SEM sample preparation techniques | University of Gothenburg [gu.se]

- 15. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 16. portlandpress.com [portlandpress.com]

- 17. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 18. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 19. bitesizebio.com [bitesizebio.com]

- 20. users.encs.concordia.ca [users.encs.concordia.ca]

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Chlorate to Sodium Chloride and Oxygen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium chlorate (B79027) (NaClO₃) into sodium chloride (NaCl) and oxygen (O₂). The document details the thermodynamics and kinetics of this reaction, including the significant influence of various catalysts. Experimental protocols for the stoichiometric and calorimetric analysis of the decomposition, as well as a methodology for kinetic studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are presented. All quantitative data is summarized in structured tables for comparative analysis. Additionally, reaction pathways and catalytic effects are illustrated using logical diagrams.

Introduction

The thermal decomposition of sodium chlorate is a well-known and highly exothermic reaction that serves as a reliable source of oxygen in various applications, including emergency oxygen generators in aircraft and submarines. The overall reaction is represented by the following balanced chemical equation:

2NaClO₃(s) → 2NaCl(s) + 3O₂(g) [1]

This guide delves into the core scientific principles governing this transformation, providing detailed data and methodologies for its study and application in a research and development context.

Thermodynamics and Kinetics

The thermal decomposition of sodium chlorate is thermodynamically favorable, releasing a significant amount of energy. The reaction kinetics, however, can be slow at lower temperatures and are highly sensitive to the presence of catalysts.

Thermodynamic Parameters

The decomposition of solid sodium chlorate to solid sodium chloride and gaseous oxygen is an exothermic process. The standard enthalpy of decomposition has been determined with precision using bomb calorimetry.

Table 1: Thermodynamic Data for the Decomposition of Sodium Chlorate

| Parameter | Value | Reference |

| Standard Enthalpy of Decomposition (ΔH°) | -45.76 ± 0.17 kJ/mole | [2][3] |

| Standard Enthalpy of Decomposition (ΔH°) | -10.94 ± 0.04 kcal/mole | [2][3] |

Kinetic Parameters

The rate of decomposition of sodium chlorate is dependent on temperature and the presence of catalysts. The activation energy for the uncatalyzed reaction is notably high. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of decomposition at lower temperatures.

Table 2: Kinetic and Decomposition Temperature Data for Sodium Chlorate

| Condition | Activation Energy (Ea) | Arrhenius Pre-exponential Factor (A) | Onset of Decomposition | Reference |

| Uncatalyzed (liquid phase) | 285 kJ/mol (68 kcal/mol) | Not specified | ~400 °C | |

| Catalyzed with CaO (α < 0.35) | 56.4 ± 1.7 kcal/mol (236 ± 7.1 kJ/mol) | log(A) = 16.43 ± 0.7 min⁻¹ | 370 - 400 °C | [2][4] |

| Catalyzed with CaO (α > 0.35) | 54.3 ± 1.8 kcal/mol (227 ± 7.5 kJ/mol) | log(A) = 16.23 ± 0.7 min⁻¹ | 370 - 400 °C | [2][4] |

| Catalyzed with Co₃O₄ | Not specified | Not specified | 255 - 270 °C |

Catalysis

The thermal decomposition of sodium chlorate is significantly accelerated by the presence of various catalysts, most notably transition metal oxides. These catalysts lower the decomposition temperature, making the reaction more efficient and controllable.

Table 3: Effect of Catalysts on the Decomposition Temperature of Sodium Chlorate

| Catalyst | Reduction in Decomposition Temperature | Reference |

| Cobalt (II,III) Oxide (Co₃O₄) | Reduces onset from ~522 °C to 255-270 °C | |

| Nickel (Ni) and Cobalt (Co) | Substantial reduction | |

| Iron (Fe) | Moderate reduction | |

| Aluminum (Al) and Tin (Sn) | Negligible effect |

Experimental Protocols

Protocol for Determination of Reaction Stoichiometry

This protocol outlines a method to experimentally verify the balanced chemical equation for the thermal decomposition of sodium chlorate.

Objective: To determine the mass of solid product remaining after the complete thermal decomposition of a known mass of sodium chlorate and, from this, to deduce the reaction stoichiometry.

Materials:

-

Sodium chlorate (NaClO₃), analytical grade

-

Clean, dry test tubes

-

Bunsen burner

-

Test tube clamp and stand

-

Analytical balance (± 0.001 g)

-

Spatula

Procedure:

-

Measure and record the mass of a clean, dry test tube.

-

Add approximately 2-3 grams of sodium chlorate to the test tube and record the combined mass.

-

Secure the test tube in a clamp at a slight angle.

-

Gently heat the test tube with a Bunsen burner, moving the flame along the length of the solid to ensure even heating.

-

Continue heating until the molten sodium chlorate ceases to produce gas bubbles and solidifies.

-

Allow the test tube to cool to room temperature in a desiccator to prevent moisture absorption.

-

Measure and record the final mass of the test tube and the solid residue (sodium chloride).

-

Repeat the heating and cooling steps until a constant mass is achieved.

-

Calculate the initial mass of sodium chlorate and the final mass of the sodium chloride product.

-

Determine the mole ratio of sodium chlorate decomposed to sodium chloride produced to verify the stoichiometry of the reaction.

Protocol for Calorimetric Measurement of Heat of Decomposition

This protocol describes the use of a bomb calorimeter to determine the enthalpy of decomposition.

Objective: To measure the heat released during the thermal decomposition of sodium chlorate.

Materials and Apparatus:

-

Bomb calorimeter

-

Sodium chlorate (NaClO₃), recrystallized and dried

-

Benzoic acid (calibrant)

-

Ignition wire

-

Oxygen cylinder

-

Analytical balance

Procedure:

-

Calibrate the bomb calorimeter by combusting a known mass of benzoic acid and measuring the temperature rise.

-

Weigh a precise amount of recrystallized and dried sodium chlorate into the sample crucible.

-

Place the crucible in the bomb calorimeter.

-

Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.[2][3]

-

Immerse the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.

-

Initiate the decomposition by passing a current through the ignition wire.

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Correct the observed temperature rise for heat exchange with the surroundings.

-

Calculate the heat of decomposition per mole of sodium chlorate using the calorific value determined during calibration.

Protocol for Kinetic Analysis using TGA/DSC

This protocol, adapted from the study of potassium chlorate, outlines a method for determining the kinetic parameters of sodium chlorate decomposition.

Objective: To determine the activation energy and pre-exponential factor for the thermal decomposition of sodium chlorate using non-isothermal thermogravimetric analysis and differential scanning calorimetry.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Alumina (B75360) crucibles

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a precisely weighed sample of sodium chlorate (approximately 5-10 mg) into an alumina crucible.

-

Place the crucible into the TGA/DSC instrument.

-

Purge the sample chamber with an inert gas at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature above the completion of decomposition (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Repeat the experiment for each of the different heating rates.

-

Analyze the resulting TGA and DSC curves to determine the peak decomposition temperatures at each heating rate.

-

Use a model-free isoconversional method (e.g., Kissinger-Akahira-Sunose) to calculate the activation energy (Ea) from the data obtained at different heating rates.

-

The pre-exponential factor (A) can then be determined using the Arrhenius equation.

Visualizations

The following diagrams illustrate the reaction pathway and the effect of catalysis on the thermal decomposition of sodium chlorate.

Caption: Uncatalyzed thermal decomposition of sodium chlorate.

Caption: Comparison of uncatalyzed and catalyzed reaction pathways.

References

The Hygroscopic Nature of Sodium Chlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of sodium chlorate (B79027) (NaClO₃), a compound of significant interest in various industrial and pharmaceutical applications. Understanding its interaction with atmospheric moisture is critical for ensuring its stability, efficacy, and safe handling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated concepts to support research and development activities.

Introduction to Hygroscopicity and Sodium Chlorate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For crystalline solids like sodium chlorate, this phenomenon is particularly important as it can lead to physical changes such as deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. The critical relative humidity (CRH) or deliquescence relative humidity (DRH) is the specific relative humidity at which this transition occurs at a given temperature. All water-soluble salts have a characteristic critical humidity.[1]

Sodium chlorate is a white, crystalline, odorless solid that is highly soluble in water.[2][3][4] Its strong oxidizing properties make it valuable in various industrial processes. However, its hygroscopic nature presents challenges in formulation, storage, and handling, as moisture uptake can impact its physical and chemical stability.

Quantitative Hygroscopicity Data

The hygroscopic behavior of sodium chlorate is characterized by its deliquescence relative humidity (DRH), which varies with temperature. The following table summarizes the DRH of sodium chlorate at different temperatures.

| Temperature (°C / K) | Deliquescence Relative Humidity (DRH) (%) | Reference |

| Room Temperature | ~73 | (Tu & Paris, 2021)[5] |

| Subzero Temperatures | Increases from 73% to 80% with decreasing temperature | (Tu & Paris, 2021)[5] |

Note: The data from Tu & Paris (2021) indicates a general trend of increasing DRH with decreasing temperature. For precise applications, experimental determination under specific conditions is recommended.

Experimental Protocols for Determining Hygroscopicity

Several established methods can be employed to determine the hygroscopic properties of sodium chlorate. The choice of method depends on the required precision and the available instrumentation.

Gravimetric Method (European Pharmacopoeia)

This widely used method provides a straightforward approach to classify the hygroscopicity of a substance.[2][6]

Principle: The method involves exposing a sample to a controlled high-humidity environment for a defined period and measuring the percentage increase in mass.

Apparatus:

-

Glass weighing vessel with a stopper (e.g., 50 mm external diameter, 15 mm high)[4]

-

Desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80% at 25°C.[2][4]

-

Analytical balance with a precision of at least 0.1 mg.

-

Controlled temperature chamber or incubator set at 25 ± 1°C.

Procedure:

-

Dry the weighing vessel and stopper to a constant weight.

-

Weigh the empty, stoppered vessel (m₁).

-

Place a pre-determined amount of the sodium chlorate sample (as specified for loss on drying in its monograph, typically 1-2 g) into the weighing vessel and weigh it with the stopper (m₂).[4]

-

Place the unstoppered vessel containing the sample inside the desiccator, which is maintained at 25 ± 1°C and 80 ± 2% relative humidity.

-

After 24 hours, remove the vessel from the desiccator, immediately insert the stopper, and weigh it (m₃).

-

Calculate the percentage increase in mass using the following formula:

Interpretation of Results (European Pharmacopoeia Classification): [6]

-

Non-hygroscopic: Increase in mass is less than 0.12% w/w.

-

Slightly hygroscopic: Increase in mass is equal to or greater than 0.2% but less than 2% w/w.

-

Hygroscopic: Increase in mass is equal to or greater than 2% but less than 15% w/w.

-

Very hygroscopic: Increase in mass is equal to or greater than 15% w/w.

-

Deliquescent: Sufficient water is absorbed to form a liquid.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more advanced and automated gravimetric technique that provides detailed information on moisture sorption and desorption kinetics and isotherms.[7][8]

Principle: A sample is subjected to a programmed series of changes in relative humidity at a constant temperature. A highly sensitive microbalance continuously records the change in sample mass as it equilibrates with the surrounding atmosphere.[8]

Apparatus:

-

Dynamic Vapor Sorption (DVS) instrument.

Procedure:

-

A small amount of the sodium chlorate sample is placed in the DVS instrument's sample pan.

-

The instrument is programmed to create a specific temperature and relative humidity profile. A typical experiment might involve:

-

An initial drying step at 0% RH to establish a baseline dry mass.

-

A stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) for the sorption phase.

-

A stepwise decrease in RH (e.g., from 90% back to 0% RH) for the desorption phase.

-

-

At each RH step, the instrument maintains the humidity until the sample mass reaches equilibrium (i.e., the rate of mass change is below a pre-defined threshold).[9]

-

The instrument records the mass change at each equilibrium point.

Data Presentation: The results are typically presented as a moisture sorption isotherm, which is a plot of the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the hygroscopic nature of sodium chlorate.

Caption: The process of deliquescence of sodium chlorate upon exposure to humid air.

Experimental Workflows

Caption: Workflow for the gravimetric determination of hygroscopicity.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

The hygroscopic nature of sodium chlorate is a critical parameter that influences its behavior and stability. The deliquescence relative humidity of sodium chlorate is temperature-dependent, generally increasing as the temperature decreases. Accurate determination of its hygroscopic properties through standardized experimental protocols, such as the gravimetric method or Dynamic Vapor Sorption analysis, is essential for the development of stable formulations, appropriate packaging, and safe handling and storage procedures. The information and methodologies presented in this guide provide a comprehensive resource for professionals working with this important compound.

References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. scribd.com [scribd.com]

- 4. uspbpep.com [uspbpep.com]

- 5. hou.usra.edu [hou.usra.edu]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. mt.com [mt.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and History of Sodium Chlorate

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of sodium chlorate (B79027) (NaClO₃). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a detailed understanding of this powerful oxidizing agent. The document covers key historical milestones, the evolution of manufacturing processes, detailed experimental protocols, and extensive quantitative data.

Discovery and Early Chemical Synthesis

The history of sodium chlorate is intrinsically linked to the discovery of its potassium salt, potassium chlorate (KClO₃), by the French chemist Claude Louis Berthollet around 1788.[1] Berthollet, a key figure in modern chemistry, was investigating the properties of chlorine gas.[2][3] He discovered that passing chlorine gas through a hot solution of potassium hydroxide (B78521) (potash lye) resulted in the formation of crystals of a new salt, which he called "superoxygenated potassium muriate" – now known as potassium chlorate.[1][2] This salt was found to be a powerful oxidizing agent, even more so than potassium nitrate (B79036) (saltpetre), the primary component of gunpowder at the time.[1]

The same chemical principle was applied to produce sodium chlorate. The early chemical synthesis involved passing chlorine gas through a hot, concentrated solution of sodium hydroxide (soda lye). This process relies on the chemical disproportionation of hypochlorite (B82951), which is formed as an intermediate. The overall reaction is as follows:

3Cl₂ + 6NaOH → 5NaCl + NaClO₃ + 3H₂O [4]

This method, while effective for laboratory-scale synthesis, was inefficient for large-scale production, paving the way for more advanced manufacturing techniques.[5]

The Advent of Electrochemical Synthesis

The late 19th century marked a paradigm shift in chlorate production with the development of electrochemical methods.[6] Today, industrial-scale manufacturing of sodium chlorate is performed exclusively by the electrolysis of a concentrated, hot sodium chloride (brine) solution.[5][7][8] This process proved to be far more efficient and scalable than the older chemical methods.

The first electrochemical synthesis of sodium chlorate was achieved by Wilhelm von Hisinger and Jöns Jacob Berzelius.[7] The overall reaction for the electrochemical process is:

NaCl + 3H₂O → NaClO₃ + 3H₂ [8][9]

The process is more complex than this summary equation suggests. At the anode, chloride ions are oxidized to chlorine, which then hydrolyzes to form hypochlorous acid and hypochlorite ions. In the bulk solution, hypochlorite undergoes autoxidation, primarily through the reaction between hypochlorous acid and hypochlorite ions, to form chlorate.[5][10] Process conditions such as temperature (typically 70-90°C) and pH (6.1-6.4) are carefully controlled to maximize the efficiency of chlorate formation and minimize side reactions, such as the cathodic reduction of hypochlorite.[5][7] Additives like sodium dichromate are often used to form a protective film on the cathode, which impedes this unwanted reduction reaction and increases current efficiency.[5][11]

Data Presentation

Quantitative data regarding sodium chlorate's properties, solubility, and historical development are summarized in the tables below.

Table 1: Physical and Chemical Properties of Sodium Chlorate

| Property | Value |

|---|---|

| Chemical Formula | NaClO₃[5] |

| Molar Mass | 106.44 g/mol [5][9] |

| Appearance | White to off-white crystalline solid[9][12] |

| Odor | Odorless[5][12] |

| Density | 2.49 g/cm³ (at 15 °C)[5][13] |

| Melting Point | 248–261 °C (decomposes)[5][13] |

| Boiling Point | Decomposes above 300 °C[5][9][14] |

| Crystal Structure | Cubic[13][15] |

| Standard Enthalpy of Formation (ΔHf°) | -365.4 kJ/mol[13] |

Table 2: Solubility of Sodium Chlorate in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 79[5] |

| 10 | 89[5] |

| 25 | 105.7[5][13] |

| 40 | 125[5] |

| 100 | 220.4[5] |

Table 3: Key Milestones in the History of Sodium Chlorate

| Year | Event | Significance |

|---|---|---|

| ca. 1788 | Claude Louis Berthollet synthesizes potassium chlorate.[1] | First synthesis of a chlorate salt, establishing the chemical principles. |

| 1789 | Berthollet produces "Eau de Javel" (sodium hypochlorite).[16][17] | Precursor chemistry to chlorate synthesis is established. |

| Late 19th Century | Development of the first commercial electrochemical processes.[6][17] | Marks the shift to efficient, industrial-scale production. |

| 1897 | First commercial production of potassium chlorate in the U.S. via electrolysis.[6] | Signifies the industrial adoption of electrochemical methods in North America. |

| Mid 20th Century | Rapid growth in demand driven by the pulp and paper industry.[7] | Solidifies sodium chlorate's primary application in chlorine dioxide bleaching. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis of sodium chlorate. These protocols are representative of the historical and modern laboratory methods.

This method is analogous to Berthollet's original discovery and is suitable for small-scale laboratory preparation. It involves the heat-induced disproportionation of sodium hypochlorite (bleach).

Objective: To synthesize sodium chlorate from a commercial sodium hypochlorite solution.

Materials:

-

Commercial chlorine bleach (e.g., 5% sodium hypochlorite solution, without additives)[18]

-

Beaker (250 mL)

-

Hot plate

-

Stirring rod

-

Ice bath

-

Buchner funnel and filter paper

Methodology:

-

Pour 100 mL of chlorine bleach into a 250 mL beaker.[18]

-

Place the beaker on a hot plate in a well-ventilated fume hood.

-

Heat the solution and bring it to a gentle boil. As the water evaporates, the concentration of salts will increase.[18]

-

Continue boiling until a significant amount of white precipitate (primarily sodium chloride) is observed. The volume will be substantially reduced.[18]

-

Remove the beaker from the heat and allow it to cool slightly.

-

While still hot, carefully decant the supernatant liquid into a separate, clean beaker, leaving the bulk of the precipitated sodium chloride behind. Sodium chlorate is much more soluble in hot water than sodium chloride.[18]

-

Place the beaker containing the decanted liquid into an ice bath to cool. As the solution cools, the less soluble sodium chlorate will crystallize out.

-

Collect the sodium chlorate crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium chloride.

-

Allow the crystals to dry completely.

This protocol describes a laboratory-scale version of the modern industrial process for producing sodium chlorate.

Objective: To synthesize sodium chlorate by the electrolysis of an aqueous sodium chloride solution.

Materials:

-

Sodium chloride (NaCl), non-iodized

-

Distilled water

-

DC power supply (capable of delivering >5A)

-

Electrolytic cell (e.g., a 500 mL beaker)

-

Anode: Graphite (B72142) rod or Dimensionally Stable Anode (DSA)[11]

-

Cathode: Steel or titanium electrode[7]

-

Hot plate with magnetic stirring capabilities

-

pH meter or pH indicator strips

Methodology:

-

Prepare a near-saturated brine solution by dissolving approximately 330 grams of sodium chloride in 1 liter of distilled water. Heating and stirring will aid dissolution.[19]

-

Pour 400 mL of the brine solution into the electrolytic cell.

-

Place the cell on a hot plate and gently heat the solution to between 70-80°C. Maintain this temperature throughout the electrolysis.[7]

-

Position the anode and cathode in the solution, ensuring they do not touch. The distance should be minimized to reduce voltage drop but sufficient to prevent shorting.

-

Connect the electrodes to the DC power supply.

-

Apply a current to the cell. A current density of 30-60 mA/cm² is typical for laboratory setups. Hydrogen gas will evolve at the cathode and chlorine will be produced at the anode.[7]

-

Monitor the pH of the solution periodically. The ideal pH range is 6.1-6.4.[5] If the pH becomes too alkaline, add a few drops of dilute hydrochloric acid.

-

Continue the electrolysis for several hours. The total run time depends on the current applied. Theoretically, 6 Faradays of charge (approx. 160.8 Ah) are required to produce one mole of NaClO₃.

-

After the electrolysis is complete, turn off the power supply and remove the electrodes.

-

Filter the hot solution to remove any electrode degradation products (e.g., graphite powder).

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to crystallize the sodium chlorate.

-

Separate the crystals from the remaining brine solution by filtration. The product will be a mixture of sodium chlorate and unreacted sodium chloride. Further recrystallization can be performed for purification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows in the history and production of sodium chlorate.

Caption: Evolution of Sodium Chlorate Synthesis.

Caption: Timeline of Key Milestones.

Caption: Simplified Electrochemical Chlorate Cell.

Principal Applications

The predominant commercial application of sodium chlorate is in the pulp and paper industry, which consumes over 90% of the world's production.[8][12] It serves as the primary raw material for the on-site generation of chlorine dioxide (ClO₂), a powerful and environmentally preferred bleaching agent used in Elemental Chlorine-Free (ECF) bleaching processes.[7][12] Other significant uses include:

-

Herbicides: It is a non-selective contact herbicide, though its use in this capacity has declined in some regions due to environmental persistence.[7][20]

-

Chemical Synthesis: It acts as a potent oxidizing agent in the production of other chemicals, including all perchlorates, which are manufactured by the electrolysis of sodium chlorate solutions.[5]

-

Mining: Used in the extraction of uranium and other metals.[7][20]

-

Oxygen Generation: In specialized applications, such as emergency oxygen systems in aircraft, the thermal decomposition of sodium chlorate is used to produce breathable oxygen.[5][10]

References

- 1. Chlorates: Tragic Incidents and Life-Saving Applications – Part 2 - ChemistryViews [chemistryviews.org]

- 2. Claude-Louis Berthollet | French Chemist & Innovator | Britannica [britannica.com]

- 3. Claude Louis Berthollet [sites.itservices.cas.unt.edu]

- 4. quora.com [quora.com]

- 5. Sodium chlorate - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. diva-portal.org [diva-portal.org]

- 8. epa.gov [epa.gov]

- 9. Sodium Chlorate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. alphaindustrial.group [alphaindustrial.group]

- 11. scribd.com [scribd.com]

- 12. nouryon.com [nouryon.com]

- 13. webqc.org [webqc.org]

- 14. chlorates.exrockets.com [chlorates.exrockets.com]

- 15. Sodium Chlorate: Preparation, Properties & Uses Explained [vedantu.com]

- 16. Claude Louis Berthollet Facts for Kids [kids.kiddle.co]

- 17. Chlorine - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. chlorates.exrockets.com [chlorates.exrockets.com]

- 20. mcgroup.co.uk [mcgroup.co.uk]

Unveiling the Origins of Sodium Chlorate: A Technical Guide to Its Natural Occurrence and Diverse Sources

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and anthropogenic sources of sodium chlorate (B79027) (NaClO₃) for researchers, scientists, and drug development professionals. The document details the environmental presence of this compound, outlines analytical methodologies for its detection, and presents key data in a structured format to facilitate understanding and further research.

Sodium chlorate, a powerful oxidizing agent, is found in the environment due to both natural formation processes and a wide range of industrial and agricultural applications. Understanding its origins and distribution is critical for assessing its environmental impact and potential implications for various scientific disciplines.

Natural Occurrence of Sodium Chlorate

Recent scientific investigations have revealed the presence of naturally occurring chlorate in various environmental compartments. A notable study in 2010 identified natural chlorate deposits, with higher concentrations observed in arid and hyper-arid regions.[1] It is hypothesized that chlorate and the related compound, perchlorate, may share a common natural formation mechanism and are integral components of the global chlorine biogeochemical cycle.[1]

Atmospheric processes are considered a key driver of natural chlorate formation.[2] Isotopic analysis of chlorate found in desert soils, specifically the presence of positive Δ¹⁷O values, indicates that its production involves reactions with ozone in the atmosphere.[3] This atmospherically formed chlorate is then deposited on the Earth's surface through both wet (precipitation) and dry deposition.[2][4] While gas-phase chemistry can produce chloric acid (HClO₃), it is believed that this is predominantly taken up by aerosols to form particulate chlorate.[5]

Anthropogenic Sources and Environmental Release

Human activities contribute significantly to the presence of sodium chlorate in the environment. The primary anthropogenic sources include:

-

Pulp and Paper Industry: The largest industrial use of sodium chlorate is for the on-site generation of chlorine dioxide, a bleaching agent used in the production of high-brightness paper.[6] Effluents from these mills can be a significant source of chlorate contamination in aquatic environments.

-

Agriculture: Sodium chlorate has been historically used as a non-selective herbicide and a pre-harvest desiccant for crops like cotton.[6] Although its use as a pesticide has been banned in the European Union, legacy contamination from past use and continued application in other regions contribute to its environmental presence.

-

Water Treatment: Chlorate can be formed as a disinfection byproduct during water treatment processes that utilize chlorine dioxide.

-

Other Industrial Applications: Sodium chlorate is also used in the manufacturing of explosives, matches, dyes, and in the tanning and finishing of leather.

The release of sodium chlorate into the environment can occur during its production, transportation, and application. Improper disposal of industrial and agricultural products containing sodium chlorate also contributes to environmental contamination.

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of chlorate in various environmental matrices.

| Environmental Matrix | Location/Source | Concentration Range | Reference |

| Rainwater | Delhi, India | 0.27 - 0.75 ppm (chloride) | [7] |

| Northfield, MN, USA | 0.11 - 0.60 mg/L (chloride) | [8] | |

| Groundwater | Ferrara Province, Italy | 0.01 - 38 mg/L | [9] |

| Soil | Atacama Desert, Chile | 290 ± 1 to 2,565 ± 2 µg/kg (perchlorate) | [10] |

| Contaminated Site | 100 - 200,000 mg/kg | [11] | |

| Plants | Various (Cambodia, Uganda) | 0.84 - 2.7 mg/kg | |

| Various (EU Market) | 0.01 - 3.6 mg/kg | [12] |

Note: Some data points refer to chloride or perchlorate, which are chemically related to chlorate and often co-occur.

Experimental Protocols for Chlorate Analysis

Accurate quantification of sodium chlorate in environmental samples is crucial for monitoring and research. The most common analytical techniques are Ion Chromatography (IC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Determination of Chlorate in Water Samples by Ion Chromatography

This method is suitable for determining chlorate concentrations in aqueous samples, such as effluents from pulp mills.

1. Sample Preparation:

-

Collect representative samples in glass or new polyethylene (B3416737) bottles.

-

Aerate the sample by vigorous shaking to prevent microbial degradation of chlorate.

-

If suspended matter is present, filter the sample through a 0.45 µm membrane filter.

-

Dilute the sample as necessary to bring the chlorate concentration within the optimal range of the instrument (typically 0.5 to 10 mg/L).

2. Instrumental Analysis:

-

Instrument: Ion Chromatograph equipped with a conductivity detector.

-

Columns: A suitable guard column and analytical column for anion separation.

-

Eluent: A solution of sodium carbonate and sodium bicarbonate is commonly used.

-

Suppressor: An anion suppressor is used to reduce the background conductivity of the eluent.

-

Calibration: Prepare a series of standard solutions of sodium chlorate of known concentrations to generate a calibration curve.

3. Data Analysis:

-

Identify the chlorate peak in the chromatogram based on its retention time.

-

Quantify the chlorate concentration by comparing the peak area or height to the calibration curve.

Determination of Chlorate in Soil Samples by LC-MS/MS

This method provides high sensitivity and selectivity for the analysis of chlorate in complex soil matrices.

1. Sample Extraction:

-

Weigh a representative sample of soil (e.g., 5 g) into a centrifuge tube.

-

Add a known volume of deionized water (e.g., 25 mL).

-

Shake vigorously for a specified time (e.g., 3 minutes) to extract the chlorate.

-

Centrifuge the sample to separate the soil particles from the aqueous extract.

-

Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

-

Bring the final extract to a known volume with deionized water.

2. Sample Cleanup and Analysis:

-

Filter the extract through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter.

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Column: A suitable column for polar anion analysis, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor for the specific precursor-to-product ion transitions for chlorate (e.g., m/z 83 → 67).

-

Internal Standard: The use of an isotopically labeled internal standard (e.g., ¹⁸O₃-chlorate) is recommended to correct for matrix effects and variations in instrument response.

3. Quantification:

-

Quantify the chlorate concentration using a calibration curve prepared with matrix-matched standards or by using the internal standard method.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways of sodium chlorate in the environment and a typical experimental workflow for its analysis.

References

- 1. Chlorate - Wikipedia [en.wikipedia.org]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. Isotopic composition of natural and synthetic chlorate (δ18O, Δ17O, δ37Cl, 36Cl/Cl): Methods and initial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Global Model of Atmospheric Chlorate on Earth | NASA Airborne Science Program [airbornescience.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. resolutionmineeis.us [resolutionmineeis.us]

- 9. ACP - Chlorine nitrate in the atmosphere [acp.copernicus.org]

- 10. Chlorate Formation Mechanism in the Presence of Sulfate Radical, Chloride, Bromide and Natural Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.ametsoc.org [journals.ametsoc.org]

- 12. ACP - Source-resolved atmospheric metal emissions, concentrations, and deposition fluxes into the East Asian seas [acp.copernicus.org]

A Comprehensive Toxicological Profile of Sodium Chlorate Across Biological Systems

Abstract

Sodium chlorate (B79027) (NaClO₃) is an inorganic salt widely utilized as a non-selective herbicide and as a bleaching agent in the pulp and paper industry.[1] Its broad-spectrum phytotoxicity makes it effective for total vegetation control on non-crop lands.[2] However, its potent oxidizing properties raise significant toxicological concerns for non-target organisms, including mammals, aquatic life, and soil microbes. In mammals, acute exposure is primarily associated with oxidative stress on erythrocytes, leading to methemoglobinemia and potential renal failure, while chronic exposure can disrupt thyroid function.[3][4] Ecotoxicological studies reveal a wide range of sensitivities among different species, with certain aquatic plants showing high susceptibility. This technical guide provides an in-depth review of the toxicological effects of sodium chlorate across various biological systems. It summarizes key quantitative toxicity data, details significant experimental protocols, and visualizes the primary mechanisms of action to support researchers, scientists, and drug development professionals in understanding its toxicological profile.

Mammalian Toxicology

The toxicological effects of sodium chlorate in mammals are distinctly characterized by the exposure duration. Acute toxicity is dominated by its oxidative effects on blood, whereas chronic toxicity primarily involves the endocrine system, specifically the thyroid gland.

Acute Toxicity and Methemoglobinemia

The primary mechanism of acute sodium chlorate toxicity is the induction of methemoglobinemia.[3] As a strong oxidizing agent, sodium chlorate converts hemoglobin (Fe²⁺) in red blood cells to methemoglobin (Fe³⁺), which is incapable of transporting oxygen. This process can lead to cyanosis, and in severe cases, hemolysis (destruction of red blood cells) and subsequent acute kidney injury.[4][5] Humans are more susceptible to methemoglobin formation than rodent species.[3] A fatal oral dose in adults is estimated to be between 5 and 30 grams.[6]

Table 1: Acute Toxicity of Sodium Chlorate in Mammalian Species

| Species | Route | Parameter | Value | Reference(s) |

| Rat | Oral | LD50 | 1200 - 7000 mg/kg | [6][7][8] |

| Rat | Dermal | LD50 | >500 mg/kg (24 hr) | [6][8] |

| Rat | Inhalation | LC50 | >28,000 mg/m³ (1 hr) | [7] |

| Mouse | Oral | LD50 | 3600 - 8350 mg/kg | [6][7] |

| Mouse | Intraperitoneal | LD50 | 596 mg/kg | [6] |

| Rabbit | Oral | LD50 | 7200 mg/kg | [6][7] |

| Rabbit | Dermal | LD50 | >2000 mg/kg | [3] |

| Dog | Oral | LDlo | 700 mg/kg | [6] |

| Cat | Oral | LDlo | 1350 mg/kg | [6] |

| Human | Oral | Fatal Dose | 5 - 10 g (adult) | [3][6][8] |

| Human | Oral | Fatal Dose | 2 g (child) | [3][6][8] |

Chronic Toxicity and Thyroid Disruption

Chronic exposure to sodium chlorate can lead to thyroid toxicity. The chlorate ion competitively inhibits iodide uptake by the thyroid follicular cells, a critical step in the synthesis of thyroid hormones (T3 and T4).[3] This disruption leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland.[3][9] Prolonged TSH stimulation can cause thyroid follicular cell hypertrophy (enlargement) and hyperplasia (increased number), which has been observed in long-term rodent studies.[10][11] In male and female rats, chronic exposure has been linked to an increased incidence of thyroid gland neoplasms.[10] This mechanism is considered non-mutagenic.[11]

Table 2: Chronic Toxicity of Sodium Chlorate in Mammalian Species

| Species | Study Duration | Parameter | Value | Effects Observed / Basis | Reference(s) |

| Rat | 90-day | NOAEL | 30 mg/kg/day (Male) | Based on colloid depletion in the thyroid | [9] |

| Rat | 90-day | NOAEL | 43 mg/kg/day (Female) | Based on colloid depletion in the thyroid | [9] |

| Rat | 2-year | - | 75 mg/kg/day | Increased incidence of follicular cell adenoma/carcinoma | [9] |

| Mouse | 2-year | - | 95 mg/kg/day | Increased incidence of thyroid, ovarian, and pancreatic tumors | [9] |

| Dog | 90-day | NOAEL | 360 mg/kg/day | Highest dose tested | [3] |

Genotoxicity and Reproductive Effects

Sodium chlorate has been evaluated in a battery of genotoxicity tests and was found to be negative in most bacterial gene mutation assays and several cytogenetics tests.[11] It is not considered to be genotoxic.[3] In a two-generation study in rats, no evidence of reproductive or developmental toxicity was observed at doses up to 500 mg/kg/day.[3] Similarly, developmental toxicity studies in rats and rabbits showed no fetal effects at maximum treatment levels.[9]

Ecotoxicology

The environmental impact of sodium chlorate varies significantly among different types of organisms. It is generally considered non-toxic to bees but poses risks to various aquatic and terrestrial species.[6][8]

Aquatic Toxicity

Sodium chlorate is considered practically non-toxic to most freshwater fish and invertebrates, with LC50 and EC50 values often exceeding 1000 mg/L.[3][12] However, some species are exceptionally sensitive. Marine macro brown algae, for example, have shown adverse long-term effects at concentrations as low as 0.015 mg/L.[13] The reduction of chlorate to the more toxic chlorite (B76162) ion is a concern, particularly for aquatic invertebrates.[14]

Table 3: Acute and Chronic Toxicity of Sodium Chlorate in Aquatic Organisms

| Species | Parameter | Value | Duration | Reference(s) |

| Various Fish | LC50 | >1000 mg/L | 96 hr | [12][15] |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 1750 mg/L | 96 hr | [16] |

| Daphnia magna (Water Flea) | EC50 | >1000 mg/L | 48 hr | [3][12] |

| Selenastrum capricornutum (Green Algae) | ErC50 | 129 mg/L | 72 hr | [3] |

| Lemna minor (Duckweed) | NOEC (Chronic) | 10 mg/L | - | [3] |

| Brown Algae (Fucus sp.) | Long-term effects | 0.015 mg/L | - | [13] |

Terrestrial Ecotoxicity

Sodium chlorate is considered non-toxic to bees.[6][8] Long-term exposure in birds has been linked to reduced egg production and fertility.[6][8] In soil, sodium chlorate can persist for 6 months to 5 years, depending on environmental conditions such as moisture, temperature, and organic matter content.[6][11] Its toxicity in soil is reduced by high nitrate (B79036) content and alkaline conditions.[6]

Table 4: Toxicity of Sodium Chlorate in Terrestrial Non-Mammalian Organisms

| Species | Parameter | Value | Reference(s) |

| Apis mellifera (Honey Bee) | Oral LD50 | >75 µ g/bee | [3] |

| Colinus virginianus (Bobwhite Quail) | NOEC (135-day) | 300 ppm (31.6 mg/kg/day) | [3] |

| Earthworms (Oligochaeta) | LC50 (14-day) | >750 mg/kg soil | [3] |

Phytotoxicity (Herbicidal Action)

Sodium chlorate is a non-selective, contact herbicide that is phytotoxic to all green plant parts.[2][8] It is absorbed through both the roots and leaves and is translocated downward through the plant's xylem, as it kills the phloem tissue.[6][11] The mechanism of action involves the enzymatic reduction of the chlorate ion to toxic intermediates, such as chlorite, which then inhibits photosynthesis and other metabolic processes, leading to plant death.[1][17]

Key Experimental Protocols

NTP 2-Year Carcinogenesis Bioassay in Rodents

-

Objective: To evaluate the toxic and carcinogenic potential of sodium chlorate following long-term exposure.[10]

-

Test Species: F344/N rats and B6C3F1 mice, with groups of male and female animals.[10]

-

Administration: Sodium chlorate was administered in the drinking water for a duration of two years.[10]

-

Dosage Levels:

-

Protocol: Animals were monitored for clinical signs of toxicity and body weight changes throughout the study. At the end of the two-year period, a complete necropsy was performed, and tissues from over 40 sites were collected for histopathological examination to identify neoplastic (cancerous) and non-neoplastic lesions.[10]

-

Key Findings: The study concluded that sodium chlorate caused thyroid gland neoplasms in male and female rats.[10]

Subchronic 90-Day Drinking Water Study in Rats